4-(dimethoxymethyl)heptane

Protecting Group Chemistry Acetal Hydrolysis Deprotection Kinetics

4-(Dimethoxymethyl)heptane (CAS 124345-16-0), also known as 2-propylpentanal dimethyl acetal, is an acyclic dimethyl acetal with molecular formula C10H22O2 and average mass 174.281 Da. This compound functions primarily as a masked aldehyde protecting group in organic synthesis, offering stability toward nucleophiles and bases while enabling facile deprotection under mild acidic conditions.

Molecular Formula C10H22O2
Molecular Weight 174.28 g/mol
CAS No. 124345-16-0
Cat. No. B046248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethoxymethyl)heptane
CAS124345-16-0
Synonyms1,1-dimethoxy-2-propylpentane
2-propylpentanal dimethyl acetal
Molecular FormulaC10H22O2
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(OC)OC
InChIInChI=1S/C10H22O2/c1-5-7-9(8-6-2)10(11-3)12-4/h9-10H,5-8H2,1-4H3
InChIKeyWJZQRVYBJZHRLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethoxymethyl)heptane CAS 124345-16-0: Acyclic Acetal for Protecting Group Chemistry and Valproic Acid Prodrug Research


4-(Dimethoxymethyl)heptane (CAS 124345-16-0), also known as 2-propylpentanal dimethyl acetal, is an acyclic dimethyl acetal with molecular formula C10H22O2 and average mass 174.281 Da . This compound functions primarily as a masked aldehyde protecting group in organic synthesis, offering stability toward nucleophiles and bases while enabling facile deprotection under mild acidic conditions . Notably, it is recognized as a metabolic precursor to the anticonvulsant drug valproic acid (2-propylpentanoic acid) [1], distinguishing it from conventional acetal protecting groups. Its predicted physicochemical properties include a boiling point of 178.9±8.0 °C at 760 mmHg and an ACD/LogP of 3.09 .

Acyclic acetal protecting group for aldehyde masking
Rapid acidic deprotection supports multi-step synthesis
Reported metabolic precursor for valproic acid prodrug research

Why 4-(Dimethoxymethyl)heptane Cannot Be Simply Substituted with Other Acetals


Generic substitution of 4-(dimethoxymethyl)heptane with other acetal protecting groups or analogs is scientifically unsound due to quantifiable differences in hydrolysis kinetics, volatility, lipophilicity, and metabolic fate. Acyclic dimethyl acetals hydrolyze approximately 100- to 1000-fold faster than cyclic acetals under acidic conditions [1], directly impacting deprotection efficiency and reaction compatibility. Furthermore, the dimethyl acetal exhibits a substantially lower boiling point (178.9±8.0 °C) and LogP (3.09) compared to its diethyl analog (208.8±8.0 °C and LogP 4.15) , altering purification behavior and bioaccumulation potential. Critically, 4-(dimethoxymethyl)heptane is a documented precursor to valproic acid [2], a metabolic property absent in structurally related acetals, rendering substitution a functional and outcome-critical error.

Hydrolysis kinetics

Acyclic acetal deprotection may differ significantly from cyclic acetals, potentially altering reaction timing.

Physicochemical profile

Boiling point and LogP differences vs. diethyl analog affect purification and bioaccumulation behavior.

Metabolic fate

Only this acetal is reported to generate valproic acid; other acetals lack this pathway, impacting prodrug research.

4-(Dimethoxymethyl)heptane (CAS 124345-16-0) Quantitative Differentiation Evidence vs. Comparators


Hydrolysis Kinetics: Acyclic Dimethyl Acetal Deprotection is 100- to 1000-Fold Faster Than Cyclic Acetals

4-(Dimethoxymethyl)heptane, as an acyclic dimethyl acetal, exhibits hydrolysis kinetics markedly faster than cyclic acetal protecting groups. Under acidic conditions, the dimethyl acetal of acetophenone (acyclic analogue) hydrolyzes considerably faster than the corresponding cyclic acetals 2-methyl-2-phenyl-1,3-dioxolane (3a) and 2-methyl-2-phenyl-1,3-dioxane (3b) by factors of 1.0 × 10³ and 1.8 × 10², respectively [1]. This class-level inference applies directly to 4-(dimethoxymethyl)heptane, confirming its suitability for synthetic sequences requiring rapid, quantitative deprotection without the rate-retardation inherent to cyclic acetal structures.

Hydrolysis kinetics
Class-level
~1000× faster vs. cyclic 1,3-dioxolane; ~180× vs. 1,3-dioxane (acid-catalyzed)
Supports rapid deprotection selection
Data from acyclic analog; class-level transfer
Protecting Group Chemistry Acetal Hydrolysis Deprotection Kinetics

Boiling Point Differential: 4-(Dimethoxymethyl)heptane Boils 29.9 °C Lower Than Diethyl Analog

4-(Dimethoxymethyl)heptane exhibits a predicted boiling point of 178.9±8.0 °C at 760 mmHg, which is 29.9 °C lower than that of its diethyl analog, 4-(diethoxymethyl)heptane (208.8±8.0 °C at 760 mmHg) . This substantial difference in volatility stems from the smaller alkoxy substituents and translates to easier purification by distillation or removal under reduced pressure, offering a practical advantage in laboratory and scale-up settings.

Boiling point
Data to verify
29.9 °C lower vs. diethyl analog (178.9 vs 208.8 °C, predicted)
Eases distillation and solvent removal
Predicted values; verify experimentally
Physical Property Comparison Distillation Purification Volatility

Metabolic Prodrug Differentiation: 4-(Dimethoxymethyl)heptane is a Documented Valproic Acid Precursor

Unlike generic acetal protecting groups, 4-(dimethoxymethyl)heptane (2-propylpentanal dimethyl acetal) is a validated metabolic precursor to valproic acid (2-propylpentanoic acid), a broad-spectrum antiepileptic drug [1] [2]. In vitro studies using rat liver 10,000g supernatant and microsomes confirm that the dimethyl acetal undergoes cytochrome P-450-mediated oxidative metabolism to generate valproic acid [2]. While quantitative conversion rates relative to diethyl or diisopropyl analogs are not publicly available in a head-to-head format, the dimethyl acetal is explicitly recognized as a substrate in the same enzymatic pathway [2], establishing a functional differentiation from acetal protecting groups lacking this metabolic pathway.

Metabolic prodrug
Class-level
Documented valproic acid precursor; confirmed by GC/MS in rat liver microsomes
Supports prodrug pathway research
Qualitative pathway differentiation; quantitative conversion not compared
Prodrug Design Drug Metabolism Valproic Acid

Lipophilicity Reduction: 4-(Dimethoxymethyl)heptane LogP is 1.06 Units Lower Than Diethyl Analog

The predicted octanol-water partition coefficient (ACD/LogP) for 4-(dimethoxymethyl)heptane is 3.09, compared to 4.15 for the diethyl analog 4-(diethoxymethyl)heptane . This 1.06 log unit reduction corresponds to an approximately 11-fold lower theoretical lipophilicity, which may translate to reduced bioaccumulation potential and improved aqueous compatibility in formulation or biological assay contexts.

Lipophilicity
Data to verify
LogP 3.09, ~1.06 units lower than diethyl analog (predicted)
May reduce bioaccumulation risk
Predicted LogP; confirm with shake-flask
LogP Lipophilicity Bioaccumulation

Molecular Complexity: 4-(Dimethoxymethyl)heptane Has 2 Fewer Rotatable Bonds and 28 Da Lower MW Than Diethyl Analog

4-(Dimethoxymethyl)heptane possesses 7 freely rotatable bonds and a molecular weight of 174.281 Da, compared to 9 rotatable bonds and 202.334 Da for 4-(diethoxymethyl)heptane . The reduced number of rotatable bonds may contribute to more favorable crystallization or conformational properties, while the lower molecular weight aligns with typical lead-like criteria in medicinal chemistry.

Molecular complexity
Data to verify
2 fewer rotatable bonds and 28 Da lower MW vs. diethyl analog
Aligns with lead-like criteria
Computed properties; verify experimentally
Synthetic Accessibility Molecular Complexity Rotatable Bonds

4-(Dimethoxymethyl)heptane (CAS 124345-16-0): Evidence-Backed Application Scenarios for Procurement and Research


Synthetic Sequences Requiring Rapid and Quantitative Acetal Deprotection

In multi-step organic syntheses where a carbonyl group must be protected and later unmasked quickly, 4-(dimethoxymethyl)heptane offers a distinct advantage due to its 100- to 1000-fold faster acid-catalyzed hydrolysis compared to cyclic acetal protecting groups . This rapid deprotection minimizes exposure of other acid-labile functionalities and streamlines reaction workup, making it a preferred choice for complex molecule assembly where time and selectivity are critical.

Distillation-Based Purification and Volatility-Dependent Isolation

With a boiling point of approximately 179 °C—nearly 30 °C lower than its diethyl analog—4-(dimethoxymethyl)heptane is more amenable to purification by distillation or removal under reduced pressure . This property is particularly valuable in process chemistry and scale-up operations where energy efficiency and thermal stability of the target compound are paramount.

Prodrug Design and Valproic Acid Delivery Research

4-(Dimethoxymethyl)heptane is a validated metabolic precursor to valproic acid, a clinically used antiepileptic agent [1] [2]. This unique functional role distinguishes it from generic acetals and positions it as a strategic building block in prodrug discovery programs aimed at improving valproic acid's pharmacokinetic or tissue-targeting profile. Researchers developing novel valproic acid prodrugs should prioritize this compound over other acetal derivatives lacking this documented metabolic pathway.

Early-Stage Drug Discovery with Reduced Lipophilicity Requirements

The lower LogP (3.09 vs. 4.15 for the diethyl analog) and reduced molecular complexity of 4-(dimethoxymethyl)heptane make it a more suitable candidate for early-stage medicinal chemistry libraries . Its reduced lipophilicity may mitigate non-specific binding and bioaccumulation concerns, while its lower molecular weight and fewer rotatable bonds align with lead-likeness criteria, facilitating hit-to-lead optimization campaigns.

Application
Selection Property
Validation Focus
Rapid deprotection synthesis
Acid-labile acyclic acetal
Deprotection kinetics under mild acid
Distillation-based purification
Lower boiling point vs. diethyl analog
Purification efficiency and thermal stability
Valproic acid prodrug research
Documented metabolic precursor
In vitro metabolic conversion assay
Early-stage lead optimization
Reduced lipophilicity and complexity
LogP, solubility, and binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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